molecular formula C9H7F4NO2 B1458714 Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 207994-07-8

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B1458714
CAS RN: 207994-07-8
M. Wt: 237.15 g/mol
InChI Key: AUJDIPFEXRFVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Industry

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection . The unique physicochemical properties imparted by the fluorine atoms contribute to the efficacy of pesticides. For instance, Fluazifop-butyl, a TFMP derivative, was one of the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .

Pharmaceutical Development

Several pharmaceutical products incorporate TFMP derivatives due to their biological activities. These compounds have been found to be effective in various therapeutic areas, and some have received market approval. The TFMP moiety’s unique characteristics enhance the pharmacological profile of these drugs, making them valuable in treating diverse diseases .

Synthesis of Chemical Intermediates

The compound is used in synthesizing chemical intermediates for several crop-protection products. The high demand for TFMP derivatives, like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), underscores their importance in the production of agrochemicals . These intermediates are crucial for developing new formulations that protect crops from pests and diseases.

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Their incorporation into veterinary products helps in creating treatments that are more effective against diseases in animals, thereby improving animal health and productivity .

Mechanism of Action

Target of Action

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling . The primary targets of this compound are the organoboron reagents used in these reactions . These reagents are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the boron atom to a palladium complex . The compound’s fluorine atoms and pyridine structure play a crucial role in this interaction .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate are primarily those involved in carbon-carbon bond formation . The compound’s interaction with organoboron reagents facilitates the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .

Pharmacokinetics

It’s known that the compound’s fluorine atoms and pyridine structure can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability and its overall effectiveness in chemical reactions .

Result of Action

The result of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions and is particularly important in the Suzuki–Miyaura coupling . The compound’s unique structure and properties make it an effective agent in these reactions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJDIPFEXRFVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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